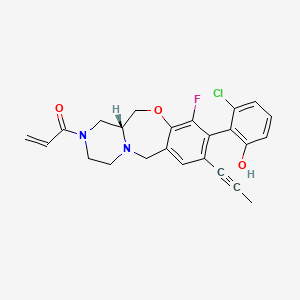

(9R,12aR)-AZD4747

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H22ClFN2O3 |

|---|---|

Molekulargewicht |

440.9 g/mol |

IUPAC-Name |

1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one |

InChI |

InChI=1S/C24H22ClFN2O3/c1-3-6-15-11-16-12-27-9-10-28(20(30)4-2)13-17(27)14-31-24(16)23(26)21(15)22-18(25)7-5-8-19(22)29/h4-5,7-8,11,17,29H,2,9-10,12-14H2,1H3/t17-/m1/s1 |

InChI-Schlüssel |

CNQOLVBNICGIJB-QGZVFWFLSA-N |

Isomerische SMILES |

CC#CC1=C(C(=C2C(=C1)CN3CCN(C[C@@H]3CO2)C(=O)C=C)F)C4=C(C=CC=C4Cl)O |

Kanonische SMILES |

CC#CC1=C(C(=C2C(=C1)CN3CCN(CC3CO2)C(=O)C=C)F)C4=C(C=CC=C4Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (9R,12aR)-AZD4747

Executive Summary

(9R,12aR)-AZD4747 is a highly potent and selective, central nervous system (CNS) penetrant, irreversible covalent inhibitor of the Kirsten rat sarcoma (KRAS) G12C mutant protein.[1][2][3] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation represents a significant therapeutic target.[4] AZD4747 was developed by AstraZeneca through a structure-based drug design approach to address the significant clinical challenge of CNS metastases in patients with KRASG12C-positive tumors, a common occurrence in non-small cell lung cancer (NSCLC).[1][5] This document provides a detailed overview of the core mechanism of action of AZD4747, its interaction with the KRASG12C target, its effects on downstream signaling, and the experimental validation of its unique pharmacological profile.

Core Mechanism of Action: Covalent Inhibition of KRASG12C

The primary mechanism of action of AZD4747 is the specific and covalent inhibition of the KRAS protein carrying the glycine-to-cysteine mutation at codon 12 (G12C).[6] This mutation introduces a reactive cysteine residue that is exploited by AZD4747 for targeted therapy.[1]

-

Target Engagement : AZD4747 is designed to bind to an allosteric pocket near the mutated cysteine, known as the switch-II pocket.[1]

-

Covalent Bond Formation : Once positioned within the pocket, AZD4747 forms an irreversible covalent bond with the thiol group of the Cys12 residue.[4]

-

Conformational Locking : This covalent modification locks the KRASG12C protein in an inactive, GDP-bound conformation.[4][7] The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and relentless downstream signaling that drives tumor growth.[4] By locking the protein in the inactive state, AZD4747 effectively shuts down this oncogenic signaling.

The binding mode of AZD4747 has been elucidated through crystal structures.[4] Key interactions include the chlorophenol switch II group interacting with Arg68 and making through-water interactions with Asp69.[4] This precise interaction ensures high selectivity for the KRASG12C mutant over other cysteine-containing proteins.[4]

Inhibition of Downstream Signaling: The RAS/MAPK Pathway

The constitutive activation of KRASG12C leads to the persistent stimulation of multiple downstream signaling cascades, most notably the RAS/MAPK pathway.[1][5] By inhibiting KRASG12C, AZD4747 effectively abrogates these signals. The efficacy of this inhibition can be monitored using pharmacodynamic biomarkers. Tumors treated with AZD4747 in mouse models demonstrated a significant, dose-dependent reduction in the expression of DUSP6, a phosphatase regulated by the RAS/MAPK pathway, confirming target engagement and pathway inhibition in vivo.[5]

Quantitative Data Summary

The development of AZD4747 involved rigorous optimization of its potency and pharmacokinetic properties to ensure efficacy and CNS penetration.[2]

Table 1: Physicochemical and Potency Data for AZD4747

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight (MW) | 441 Da | [5] |

| H-Bond Donors (HBD) | 1 | [5] |

| Polar Surface Area (PSA) | 53 Ų | [5] |

| Log D (pH 7.4) | 2.9 | [5] |

| KRAS G12C IC₅₀ | 15 nM |[5] |

Table 2: Pharmacokinetic Parameters of AZD4747 Across Species

| Species | Clearance | Oral Bioavailability | Kp,uu (Brain/Plasma) | Reference |

|---|---|---|---|---|

| Mouse | 52% of hepatic blood flow | 58% | - | [5][8] |

| Rat | 75% of hepatic blood flow | 18% | - | [5][8] |

| Dog | 18% of hepatic blood flow | 63% | 0.7 | [4][5] |

| Monkey | - | - | 1.6 |[4] |

Experimental Protocols and Methodologies

A series of key experiments were conducted to characterize the mechanism and properties of AZD4747.

Structure-Based Drug Design

The discovery of AZD4747 originated from its precursor, AZD4625.[1] To enhance CNS penetration, a structure-based design approach was employed, which involved excising a critical pyrimidine ring from the parent molecule.[1][2] This modification reduced the molecular size and polarity, properties generally required for crossing the blood-brain barrier.[3][5]

In Vitro Efflux Assays

To predict human brain penetration, the potential for active efflux by transporters at the blood-brain barrier was assessed. AZD4747 was tested in Madin-Darby Canine Kidney (MDCK) cells transfected with human P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two key efflux pumps.[4][5] Compounds with an efflux ratio of ≤2 in this assay are considered to have high potential as brain-penetrant agents.[4][5] AZD4747 demonstrated profoundly reduced efflux potential for both human P-gp and BCRP, supporting its design as a CNS-penetrant drug.[4][5]

In Vivo Pharmacokinetics and CNS Exposure

Pharmacokinetic profiles were established across multiple species, including mice, rats, and dogs.[5] To definitively confirm CNS penetration and quantify target occupancy, Positron Emission Tomography (PET) imaging studies were conducted in non-human primates.[1][6] These studies, using [11C]-labeled AZD4747, provided high confidence in the translation of its CNS exposure from preclinical models to patients.[1][9] The data showed that AZD4747 is uniquely positioned to treat CNS metastases compared to other approved agents.[10]

Xenograft Tumor Models

The anti-proliferative effects of AZD4747 were evaluated in vivo using mouse xenograft models with cancer cells bearing the KRASG12C mutation.[4] Treatment with AZD4747 resulted in strong tumor regressions, demonstrating its potent anti-cancer activity.[4]

Conclusion

This compound is a potent, selective, and irreversible covalent inhibitor of KRASG12C. Its mechanism of action involves locking the mutant oncoprotein in an inactive GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways like the RAS/MAPK cascade. A deliberate and successful structure-based design strategy endowed AZD4747 with the crucial ability to cross the blood-brain barrier, a feature confirmed through extensive in vitro and in vivo testing, including primate PET imaging.[1][6] This unique profile makes AZD4747 a promising clinical candidate for the treatment of KRASG12C-positive tumors, with the distinct potential to address the unmet need of patients with CNS metastases.[2][10]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drughunter.com [drughunter.com]

- 4. Bringing KRAS G12C Inhibitors to Market: The Game Is On [synapse.patsnap.com]

- 5. Discussing AstraZeneca's Brain-penetrating KRAS Inhibitor [synapse.patsnap.com]

- 6. Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. drughunter.com [drughunter.com]

- 10. KRAS inhibitors: The next frontier beckons - Pharmaceutical Technology [pharmaceutical-technology.com]

The Covalent Dance: A Technical Deep Dive into (9R,12aR)-AZD4747's Irreversible Binding to KRAS G12C

For Immediate Release

This technical guide provides an in-depth analysis of the covalent binding mechanism of (9R,12aR)-AZD4747, a potent and selective inhibitor of the KRAS G12C mutant protein. Developed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows involved in the characterization of this promising therapeutic agent.

Introduction: The Challenge of KRAS and the G12C Opportunity

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream signaling pathways that promote uncontrolled cell growth, proliferation, and survival.[2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.

The discovery of the G12C mutation, where a glycine residue at codon 12 is replaced by a cysteine, presented a unique therapeutic window.[3] This mutation introduces a reactive cysteine residue that can be targeted by specialized covalent inhibitors.[3] this compound is a next-generation, orally bioavailable, and central nervous system (CNS) penetrant covalent inhibitor designed to specifically and irreversibly bind to the cysteine-12 of KRAS G12C.[4][5]

Mechanism of Covalent Binding

This compound exemplifies a class of inhibitors that exploit the unique nucleophilic character of the mutant cysteine in KRAS G12C. The core mechanism involves a targeted covalent reaction that locks the KRAS G12C protein in an inactive state.

The binding process can be conceptualized as a two-step mechanism:

-

Non-covalent Binding: The inhibitor initially forms a reversible, non-covalent complex with the GDP-bound, inactive form of KRAS G12C. This binding is guided by specific molecular interactions within a cryptic pocket located near the switch-II region of the protein.

-

Irreversible Covalent Bonding: Following the initial binding, the electrophilic warhead of this compound is positioned in close proximity to the thiol group of the cysteine-12 residue. This facilitates a Michael addition reaction, resulting in the formation of a stable, irreversible covalent bond.

This covalent modification effectively sequesters KRAS G12C in its inactive conformation, preventing the exchange of GDP for GTP and subsequently blocking the activation of downstream oncogenic signaling pathways, most notably the MAPK and PI3K/AKT pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of AZD4747 with KRAS G12C. It is important to note that AZD4747 is a racemic mixture, with the biological activity primarily attributed to the (9R,12aR) enantiomer.

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | NCI-H358 (KRAS G12C) | 2D Cell Proliferation | 0.36 µM | [3] |

| IC50 | NCI-H358 (KRAS G12C) | 3D Spheroid Proliferation | 0.36 µM | [3] |

| IC50 | A549 (KRAS G12S) | 3D Spheroid Proliferation | 23.31 µM | [3] |

Table 1: Cellular Potency of AZD4747

| Parameter | Species | Administration | Value | Reference |

| Hepatic Clearance | Mouse | - | 52% of hepatic blood flow | [3] |

| Hepatic Clearance | Rat | - | 75% of hepatic blood flow | [3] |

| Vss | Mouse | - | 2.9 L/kg | [3] |

| Vss | Rat | - | 1.7 L/kg | [3] |

| T1/2 | Mouse | - | 0.63 h | [3] |

| T1/2 | Rat | - | 0.56 h | [3] |

| Oral Bioavailability (F%) | Mouse | p.o. | 58% | [3] |

| Oral Bioavailability (F%) | Rat | p.o. | 18% | [3] |

Table 2: In Vivo Pharmacokinetic Parameters of AZD4747

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods for evaluating KRAS G12C covalent inhibitors.

KRAS G12C Functional Assay (HTRF-based)

This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12C and its downstream effector, RAF.

-

Materials:

-

GDP-loaded, biotinylated KRAS G12C protein

-

GST-tagged Raf Ras Binding Domain (GST-Raf RBD)

-

Streptavidin-Europium Cryptate (donor fluorophore)

-

Anti-GST-XL665 antibody (acceptor fluorophore)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20

-

384-well low-volume plates

-

-

Procedure:

-

Prepare a solution of 10 nM biotinylated KRAS G12C and 37.5 ng/mL Streptavidin-Europium Cryptate in assay buffer.

-

Dispense 5 µL of the KRAS G12C/Streptavidin-Europium Cryptate solution into each well of a 384-well plate.

-

Add serial dilutions of this compound or control compounds to the wells and incubate for a defined period (e.g., 1-4 hours) at room temperature.

-

Prepare a detection mix containing 20 nM GST-Raf RBD and 4 µg/mL anti-GST-XL665 antibody in assay buffer.

-

Add 5 µL of the detection mix to each well.

-

Incubate the plate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.

-

Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.

-

Cellular p-ERK Inhibition Assay (Western Blot)

This assay assesses the inhibitor's ability to block the KRAS signaling pathway in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

-

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with a dose range of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

-

Intact Protein Mass Spectrometry for Covalent Binding

This method directly confirms the covalent modification of KRAS G12C by the inhibitor.

-

Materials:

-

Purified KRAS G12C protein

-

This compound

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

-

Procedure:

-

Incubate a known concentration of KRAS G12C protein (e.g., 5 µM) with an excess of this compound at room temperature.

-

Take time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding 0.1% formic acid.

-

Desalt the protein samples using a C4 ZipTip or equivalent.

-

Analyze the samples by LC-MS.

-

Deconvolute the mass spectra to determine the mass of the intact protein.

-

The formation of the covalent adduct will be observed as a mass shift corresponding to the molecular weight of the inhibitor.

-

The percentage of modified protein can be calculated at each time point to determine the reaction kinetics.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of this compound.

Caption: KRAS G12C Signaling Pathway and Inhibition by this compound.

Caption: Mechanism of Covalent Adduct Formation.

Caption: Experimental Workflow for Characterizing Covalent KRAS G12C Inhibitors.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for KRAS G12C-mutant cancers. Its mechanism of action, centered on the irreversible covalent modification of the mutant cysteine, effectively abrogates downstream oncogenic signaling. The data presented herein underscore its potency and selectivity. The detailed experimental protocols provide a framework for the continued evaluation of this and other novel KRAS G12C inhibitors, paving the way for future therapeutic innovations in this critical area of oncology research.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (9R,12aR)-AZD4747: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent and selective KRASG12C inhibitor, AZD4747, reveals a meticulous structure-based design approach that successfully balanced potency, selectivity, and central nervous system (CNS) penetration. This technical guide provides a comprehensive overview of the key structure-activity relationships (SAR), experimental methodologies, and the strategic evolution from an early lead compound to a clinical candidate for treating KRASG12C-positive tumors, including those with CNS metastases.

AZD4747 is a testament to a targeted drug discovery campaign aimed at addressing the challenges of inhibiting the historically "undruggable" KRAS oncogene, specifically the G12C mutant.[1][2] The development of AZD4747 was built upon earlier discoveries, with a key focus on optimizing for brain permeability to effectively treat CNS metastases, a significant concern for patients with non-small cell lung cancer (NSCLC).[3][4]

Core Structure-Activity Relationship (SAR) Insights

The journey to AZD4747 began with the optimization of a non-brain-penetrant tool compound.[1] A pivotal moment in the discovery process was the excision of a pyrimidine ring from a predecessor compound, which, while initially reducing potency, provided a brain-penetrant starting point for further refinement.[2][5] The subsequent SAR exploration was guided by a structure-based drug design approach, leveraging crystal structures of inhibitors bound to the KRASG12C protein.[6]

Key molecular interactions and modifications that drove the SAR for AZD4747 and its analogs include:

-

Covalent Engagement: Like other KRASG12C inhibitors, AZD4747 forms a covalent bond with the mutant cysteine-12 residue, ensuring potent and sustained inhibition.[6]

-

Switch II Pocket Interaction: The chlorophenol group plays a crucial role by interacting with Arg68 in the Switch II pocket of the KRAS protein.[6] This interaction is further stabilized by water-mediated contacts with Asp69.[6]

-

Solvent-Exposed Region: The C8 position, substituted with a methylacetylene group, is exposed to the solvent.[6] This region was a key area for modification to fine-tune physicochemical properties without disrupting core binding interactions.

-

Oxazepane Ring Pucker: The conformation of the oxazepane ring is critical. It orients a sp3-hybridized nitrogen atom of the piperazine moiety towards a bridging water molecule.[6] This neutral nitrogen atom stabilizes the water molecule, which in turn forms a tetrahedral interaction network with Arg68 and Gly60.[6]

The optimization process meticulously balanced potency with drug metabolism and pharmacokinetics (DMPK) properties, particularly those influencing CNS penetration.[5][6] This involved a systematic exploration of modifications to enhance permeability and reduce efflux by transporters like P-gp and BCRP.[6]

Quantitative SAR Data Summary

The following table summarizes the key quantitative data for AZD4747 and its precursors, illustrating the impact of structural modifications on biological activity and physicochemical properties.

| Compound | Modifications from Precursor | KRASG12C Potency (IC50, µM) | Measured LogD (pH 7.4) | Human Microsomal Clint (µL/min/mg) | Rat Hepatocyte Clint (µL/min/10^6 cells) |

| AZD4625 (Precursor) | C5-tethered quinazoline | Potent (data not specified) | High (data not specified) | Moderate (data not specified) | Moderate (data not specified) |

| Initial Brain-Penetrant Hit | Excision of pyrimidine ring | Weak (data not specified) | Optimized for CNS | Improved | Improved |

| AZD4747 (14) | Methylacetylene at C8 | Highly Potent (data not specified) | Optimized for CNS | Low | Low |

Note: Specific IC50 and clearance values from the primary literature require access to the full publication and its supplementary data. The table reflects the qualitative improvements described.[5][7]

Experimental Protocols

The development of AZD4747 relied on a suite of robust in vitro and in vivo assays to characterize the potency, selectivity, and pharmacokinetic properties of the synthesized compounds.

KRASG12C Inhibition Assay

The potency of AZD4747 and its analogs against the KRASG12C mutant was likely determined using a biochemical assay. A typical protocol would involve:

-

Protein and Substrate Preparation: Recombinant human KRASG12C protein is expressed and purified. A fluorescently labeled GTP analog is used as a substrate.

-

Compound Incubation: A dilution series of the test compound (e.g., AZD4747) is incubated with the KRASG12C protein to allow for covalent bond formation.

-

Reaction Initiation: The GTP exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1.

-

Signal Detection: The displacement of a fluorescently labeled GDP analog by GTP is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of nucleotide exchange is calculated, and the IC50 value (the concentration of inhibitor required to reduce the rate by 50%) is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assays

To assess the anti-proliferative activity in a cellular context, cancer cell lines harboring the KRASG12C mutation were utilized.

-

Cell Culture: KRASG12C-mutant cancer cells (e.g., NCI-H358) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).

-

Data Analysis: The GI50 value (the concentration of inhibitor that causes 50% growth inhibition) is calculated.

In Vivo Pharmacokinetic and Efficacy Studies

Animal models were crucial for evaluating the DMPK properties and anti-tumor efficacy of AZD4747.

-

Pharmacokinetic Studies: AZD4747 was administered to animals (mice and rats) via intravenous (i.v.) and oral (p.o.) routes.[8] Blood samples were collected at various time points, and the concentration of the drug was determined using LC-MS/MS. This allowed for the calculation of key parameters such as clearance, volume of distribution, and oral bioavailability.[8]

-

Xenograft Models: Human cancer cells with the KRASG12C mutation were implanted into immunocompromised mice. Once tumors were established, the mice were treated with AZD4747. Tumor growth was monitored over time to assess the in vivo efficacy of the compound.[6]

-

CNS Penetration Studies: The ability of AZD4747 to cross the blood-brain barrier was assessed in preclinical species, including dogs and non-human primates, using positron emission tomography (PET).[3][9]

Visualizing Key Pathways and Workflows

To better understand the context of AZD4747's mechanism and development, the following diagrams illustrate the KRAS signaling pathway, the drug discovery workflow, and a representative experimental workflow.

Caption: The KRAS signaling pathway and the mechanism of action of AZD4747.

Caption: The strategic workflow for the discovery of AZD4747.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. KRAS inhibitors: The next frontier beckons - Pharmaceutical Technology [pharmaceutical-technology.com]

- 4. Discussing AstraZeneca's Brain-penetrating KRAS Inhibitor [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bringing KRAS G12C Inhibitors to Market: The Game Is On [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

(9R,12aR)-AZD4747: A Technical Guide to Preclinical CNS Penetration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the central nervous system (CNS) penetration of (9R,12aR)-AZD4747, a potent and selective inhibitor of the KRASG12C mutant protein. The information compiled herein is based on publicly available preclinical research, intended to inform researchers, scientists, and drug development professionals.

Quantitative CNS Penetration Data

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating CNS malignancies. Preclinical studies for this compound have demonstrated its capacity for CNS penetration across multiple species. The key metric used to quantify this is the unbound brain-to-plasma partition coefficient (Kpu,u), which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A higher Kpu,u value is indicative of better CNS penetration.

| Species | Kp,u,u | Administration Route | Dosage | Reference |

| Dog | 0.7 | Not Specified | Not Specified | [1] |

| Monkey | 1.6 | Not Specified | Not Specified | [1] |

Table 1: In Vivo Unbound Brain-to-Plasma Partition Coefficients (Kp,u,u) of this compound.

In addition to in vivo data, in vitro assays were conducted to assess the interaction of this compound with key efflux transporters at the blood-brain barrier, namely P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters actively pump substrates out of the brain, thus limiting CNS penetration. An efflux ratio of ≤2 in these assays suggests a low potential for being a substrate for these transporters.

| Assay System | Efflux Ratio (ER) | Interpretation | Reference |

| MDCK-MDR1 | ≤2 | Low potential for P-gp mediated efflux | [1] |

| MDCK-BCRP | ≤2 | Low potential for BCRP mediated efflux | [1] |

Table 2: In Vitro Efflux Transporter Assay Results for this compound.

Experimental Protocols

In Vivo Determination of Unbound Brain-to-Plasma Partition Coefficient (Kp,u,u)

The in vivo Kp,u,u of this compound was determined in preclinical animal models (dogs and monkeys) to assess its ability to cross the blood-brain barrier.

Objective: To quantify the steady-state unbound concentration of this compound in the brain relative to the unbound concentration in plasma.

Methodology:

-

Animal Models: Male beagle dogs and cynomolgus monkeys were used for these studies.

-

Drug Administration: this compound was administered to achieve steady-state plasma concentrations. The exact dosing regimen and route of administration were not specified in the available literature.

-

Sample Collection: At steady state, whole blood and brain tissue samples were collected.

-

Sample Processing:

-

Blood samples were processed to obtain plasma.

-

Brain tissue was homogenized.

-

-

Equilibrium Dialysis: Both plasma and brain homogenate were subjected to equilibrium dialysis to determine the unbound fraction of this compound in each matrix.

-

Bioanalysis: The total concentration of this compound in plasma and brain homogenate, as well as the unbound concentration after dialysis, were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Calculation of Kp,u,u: The Kp,u,u was calculated using the following formula:

-

Kp,u,u = (Unbound concentration in brain) / (Unbound concentration in plasma)

-

In Vitro Efflux Transporter Assays (MDCK-MDR1 and MDCK-BCRP)

To investigate the potential of this compound to be a substrate of the P-gp and BCRP efflux transporters, in vitro assays using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 (for P-gp) or BCRP gene were performed.

Objective: To determine if this compound is actively transported by human P-gp or BCRP.

Methodology:

-

Cell Culture: MDCK-MDR1 and MDCK-BCRP cells were cultured on permeable Transwell® supports to form a confluent monolayer, mimicking a cellular barrier.

-

Bidirectional Permeability Assay:

-

The apparent permeability (Papp) of this compound was measured in two directions:

-

Apical to Basolateral (A-B): Represents transport from the "blood" side to the "brain" side.

-

Basolateral to Apical (B-A): Represents transport from the "brain" side back to the "blood" side, indicative of efflux.

-

-

This compound was added to the donor chamber (either apical or basolateral) at a specified concentration.

-

Samples were taken from the receiver chamber at predetermined time points.

-

-

Bioanalysis: The concentration of this compound in the collected samples was quantified by LC-MS/MS.

-

Calculation of Efflux Ratio (ER): The ER was calculated as the ratio of the Papp in the B-A direction to the Papp in the A-B direction:

-

ER = Papp (B-A) / Papp (A-B)

-

An ER of ≤2 is generally considered to indicate that the compound is not a significant substrate of the efflux transporter.

-

Primate Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) imaging studies in non-human primates were conducted to visually and quantitatively assess the CNS penetration of this compound in a species more translationally relevant to humans.

Objective: To confirm and quantify the brain uptake of this compound in a living primate model.

Methodology:

-

Radiolabeling: this compound was radiolabeled with a positron-emitting isotope, such as Carbon-11 ([11C]).

-

Animal Model: Rhesus or cynomolgus monkeys were used for the PET imaging studies.

-

Radiotracer Administration: The radiolabeled [11C]-(9R,12aR)-AZD4747 was administered intravenously as a bolus.

-

PET Scanning: Dynamic PET scans of the brain were acquired over a specified period (e.g., 90-120 minutes) to measure the distribution and kinetics of the radiotracer in the brain.

-

Arterial Blood Sampling: Concurrent arterial blood samples were taken to measure the concentration of the radiotracer in the plasma over time, which is necessary for kinetic modeling.

-

Image Analysis and Kinetic Modeling:

-

Regions of interest (ROIs) were drawn on the PET images to quantify radioactivity in different brain regions.

-

Kinetic modeling (e.g., using a two-tissue compartment model) was applied to the brain and plasma data to calculate parameters such as the volume of distribution in the brain (VT), which is an indicator of brain penetration.

-

Visualizations

KRASG12C Signaling Pathway and Mechanism of Action of this compound

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis. This compound is a covalent inhibitor that specifically targets the mutant cysteine at position 12 of the KRASG12C protein, locking it in an inactive state.

Caption: KRASG12C signaling pathway and AZD4747 inhibition.

Experimental Workflow for Preclinical CNS Penetration Assessment

The preclinical assessment of this compound's CNS penetration followed a logical progression from in vitro to in vivo studies, culminating in primate imaging to provide a high degree of confidence in its potential for human CNS activity.

References

(9R,12aR)-AZD4747: A Deep Dive into its Potent and Selective Targeting of KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of (9R,12aR)-AZD4747, a potent, covalent inhibitor of the KRAS G12C mutant protein. AZD4747, developed by AstraZeneca, represents a significant advancement in the pursuit of targeted therapies for KRAS-driven cancers, demonstrating not only high selectivity for the G12C mutant but also the ability to cross the blood-brain barrier, opening up potential avenues for treating central nervous system (CNS) metastases.[1][2][3][4]

Executive Summary

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC). This mutation locks the KRAS protein in a constitutively active, GTP-bound state, driving downstream signaling pathways that promote tumorigenesis.[5] AZD4747 is a next-generation inhibitor designed to specifically and covalently bind to the mutant cysteine residue in KRAS G12C, trapping the protein in its inactive GDP-bound state.[5][6] This guide will detail the quantitative selectivity of AZD4747, the experimental methodologies used to determine this selectivity, and the signaling pathways involved.

Data Presentation: Quantitative Selectivity of AZD4747

The selectivity of AZD4747 for KRAS G12C over wild-type KRAS and other KRAS mutants is a critical attribute for its therapeutic window. The following tables summarize the available quantitative data on the potency and selectivity of AZD4747.

| Target | Assay Type | Cell Line | Potency (IC50) | Source |

| KRAS G12C | Cellular Proliferation | NCI-H358 | 0.012 µM | [7] |

| KRAS G12C | Biochemical | - | 15 nM | [4] |

Note: A comprehensive selectivity panel against other KRAS mutants (e.g., G12D, G12V), wild-type KRAS, and a broader panel of kinases and cysteine-containing proteins is detailed in the supplementary information of the primary publication, "Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration" in the Journal of Medicinal Chemistry.[2][8][9] Access to this supplementary data is recommended for a complete understanding of the selectivity profile.

Experimental Protocols

The determination of AZD4747's selectivity involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments typically employed in the characterization of KRAS G12C inhibitors.

Biochemical Potency and Selectivity Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS G12C Binding

This assay is designed to measure the direct binding affinity of an inhibitor to the KRAS G12C protein.

-

Principle: The assay quantifies the displacement of a fluorescently labeled GTP analog from the KRAS G12C protein by the inhibitor. A terbium-labeled anti-His-tag antibody binds to the His-tagged KRAS G12C, serving as the FRET donor. A fluorescently labeled non-hydrolyzable GTP analog serves as the FRET acceptor. When the fluorescent GTP analog is bound to KRAS, excitation of the donor results in energy transfer and emission from the acceptor. An inhibitor that binds to the nucleotide-binding pocket will displace the fluorescent GTP analog, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant His-tagged KRAS G12C protein is incubated with the terbium-labeled anti-His-tag antibody.

-

A serial dilution of AZD4747 is prepared in assay buffer.

-

The inhibitor dilutions are added to the wells of a microplate.

-

The KRAS G12C/antibody complex and the fluorescent GTP analog are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

Cellular Activity and Selectivity Assays

1. pERK Inhibition Assay (Western Blot or AlphaLISA)

This cellular assay assesses the ability of the inhibitor to block the downstream signaling cascade activated by KRAS G12C.

-

Principle: Activated KRAS G12C signals through the MAPK pathway, leading to the phosphorylation of ERK (pERK). A selective inhibitor of KRAS G12C will reduce the levels of pERK in cells harboring this mutation. This can be quantified by Western blot or a high-throughput method like AlphaLISA.

-

Protocol Outline (Western Blot):

-

KRAS G12C mutant cell lines (e.g., NCI-H358) and wild-type KRAS cell lines are seeded in culture plates.

-

Cells are treated with a serial dilution of AZD4747 for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against pERK and total ERK (as a loading control).

-

Following incubation with secondary antibodies, the protein bands are visualized and quantified using an imaging system.

-

The ratio of pERK to total ERK is calculated, and IC50 values are determined.

-

2. Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines with different KRAS mutations.

-

Principle: By inhibiting the oncogenic driver KRAS G12C, AZD4747 is expected to selectively inhibit the proliferation of cancer cells dependent on this mutation.

-

Protocol Outline:

-

KRAS G12C mutant and wild-type cell lines are seeded in 96-well plates.

-

Cells are treated with a serial dilution of AZD4747.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Off-Target Selectivity Profiling

1. Kinome Scanning

To assess the selectivity of AZD4747 against a broad range of protein kinases, a kinome scan is typically performed.

-

Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases. The percentage of inhibition for each kinase is determined, providing a broad overview of the inhibitor's selectivity.

-

Methodology: Commercially available services are often utilized for kinome scanning, which employ various assay formats (e.g., radiometric, fluorescence-based) to measure kinase activity.

2. Cysteine Reactivity Profiling

Given that AZD4747 is a covalent inhibitor that targets a cysteine residue, it is crucial to assess its reactivity with other cysteine-containing proteins in the proteome.

-

Principle: Advanced chemical proteomics methods, such as Activity-Based Protein Profiling (ABPP), can be used to identify other proteins that are covalently modified by the inhibitor in a cellular context.

-

Methodology: This typically involves treating cells with the inhibitor, followed by lysis and analysis of the proteome by mass spectrometry to identify and quantify covalent adducts.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows is essential for a clear understanding of AZD4747's mechanism of action and its evaluation.

KRAS G12C Signaling Pathway and Inhibition by AZD4747

Caption: KRAS G12C signaling pathway and the mechanism of inhibition by AZD4747.

Experimental Workflow for Determining Cellular Selectivity

Caption: Workflow for assessing the cellular selectivity of AZD4747.

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C. Its selectivity is attributed to its specific interaction with the mutant cysteine residue, which is absent in wild-type KRAS and other mutants. The comprehensive evaluation of its selectivity through a combination of biochemical and cellular assays confirms its targeted mechanism of action. Furthermore, its ability to penetrate the CNS addresses a critical unmet need in the treatment of KRAS G12C-positive cancers that have metastasized to the brain. Further investigation into its clinical efficacy and safety profile is ongoing. For a complete dataset and detailed experimental procedures, readers are encouraged to consult the supplementary materials of the primary publication.[2][8][9]

References

- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. Discussing AstraZeneca's Brain-penetrating KRAS Inhibitor [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bringing KRAS G12C Inhibitors to Market: The Game Is On [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Discovery and Development of (9R,12aR)-AZD4747: A CNS-Penetrant KRASG12C Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(9R,12aR)-AZD4747 is a potent, selective, and orally bioavailable covalent inhibitor of the KRASG12C mutant protein, a key driver in various cancers. A significant differentiator for AZD4747 is its designed ability to cross the blood-brain barrier, offering potential for treating central nervous system (CNS) metastases, a common complication in KRASG12C-driven malignancies. This technical guide provides a comprehensive overview of the discovery and preclinical development of AZD4747, detailing its synthesis, mechanism of action, and the key experimental data that underscore its promising therapeutic profile. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.

Introduction

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the lack of deep binding pockets on its surface. The discovery of a switch II pocket in the GDP-bound state of the KRASG12C mutant, however, opened a new therapeutic window. The G12C mutation, where glycine is substituted by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.

This compound emerged from a structure-based drug design program aimed at developing a potent and selective KRASG12C inhibitor with the added advantage of CNS penetration. This was a critical objective, as many existing targeted therapies have limited efficacy against brain metastases due to their inability to cross the blood-brain barrier. This guide will explore the multifaceted development of AZD4747, from its chemical synthesis to its biological characterization.

Discovery and Optimization

The development of AZD4747 began with the lead compound AZD4625, a potent KRASG12C inhibitor with limited CNS penetration. Through a systematic structure-activity relationship (SAR) study, researchers at AstraZeneca optimized the molecule to enhance its drug-like properties, particularly those conducive to crossing the blood-brain barrier. This involved modifications to reduce molecular weight and polar surface area while maintaining high potency. The final candidate, this compound, demonstrated a favorable balance of potency, selectivity, and pharmacokinetic properties, including significant CNS exposure in preclinical models.

Chemical Synthesis

The synthesis of this compound is a multi-step process. The detailed, step-by-step protocol for the synthesis of this compound is available in the supplementary information of the primary publication in the Journal of Medicinal Chemistry.

Mechanism of Action

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRASG12C protein. By forming an irreversible bond, AZD4747 locks KRASG12C in its inactive, GDP-bound state. This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the aberrant signaling through pathways such as the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

Experimental Protocols & Results

Biochemical Assays

5.1.1. KRASG12C Nucleotide Exchange Assay

-

Objective: To determine the potency of this compound in inhibiting KRASG12C nucleotide exchange.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the displacement of a fluorescently labeled GDP analog from the KRASG12C protein in the presence of a nucleotide exchange factor (e.g., SOS1) and a high concentration of GTP. The inhibition of this process by AZD4747 is quantified.

-

Results: this compound demonstrated potent inhibition of KRASG12C nucleotide exchange.

Cellular Assays

5.2.1. Cellular Proliferation Assay

-

Objective: To assess the anti-proliferative activity of this compound in KRASG12C mutant cancer cell lines.

-

Methodology: The NCI-H358 (NSCLC) cell line, which harbors the KRASG12C mutation, is a commonly used model. Cells are treated with increasing concentrations of AZD4747 for a defined period (e.g., 72 hours). Cell viability is then measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Results: this compound exhibited potent anti-proliferative activity against NCI-H358 cells.

5.2.2. Target Engagement and Downstream Signaling (Western Blot)

-

Objective: To confirm that this compound engages its target in cells and inhibits downstream signaling.

-

Methodology: NCI-H358 cells are treated with AZD4747 for a short period (e.g., 2-4 hours). Cell lysates are then prepared and subjected to Western blot analysis to measure the levels of phosphorylated ERK (p-ERK), a key downstream marker of MAPK pathway activation. Total ERK levels are also measured as a loading control.

-

Results: Treatment with this compound led to a significant, dose-dependent reduction in p-ERK levels in NCI-H358 cells, confirming target engagement and pathway inhibition.

In Vivo Efficacy

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

-

Methodology: A xenograft model is established by subcutaneously implanting NCI-H358 cells into immunocompromised mice. Once tumors reach a specified size, mice are treated orally with this compound or a vehicle control. Tumor volume and body weight are monitored throughout the study.

-

Results: Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in the NCI-H358 xenograft model.

Pharmacokinetics and CNS Penetration

-

Objective: To characterize the pharmacokinetic profile of this compound and its ability to penetrate the CNS.

-

Methodology: Pharmacokinetic studies were conducted in various preclinical species (mice, rats, dogs, and non-human primates). Plasma and cerebrospinal fluid (CSF) or brain tissue concentrations of AZD4747 were measured over time after oral and/or intravenous administration. Positron Emission Tomography (PET) imaging with radiolabeled [11C]AZD4747 was also used in non-human primates to visualize and quantify its distribution in the brain.

-

Results: this compound demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low clearance. Crucially, it showed significant CNS penetration across species, with PET imaging confirming its ability to cross the blood-brain barrier in non-human primates.

Data Summary

Table 1: In Vitro and Physicochemical Properties of this compound

| Parameter | Value |

| KRASG12C IC50 (biochemical) | Potent (specific value in primary literature) |

| NCI-H358 Cell Proliferation IC50 | Potent (specific value in primary literature) |

| Molecular Weight ( g/mol ) | < 450 |

| LogD at pH 7.4 | Optimal for CNS penetration |

| Polar Surface Area (Ų) | Low |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Clearance | Volume of Distribution | Half-life | Oral Bioavailability (%) | Brain/Plasma Ratio (Kpu,u) |

| Mouse | IV/PO | Moderate | Moderate | - | Good | - |

| Rat | IV/PO | Moderate | Moderate | - | Good | - |

| Dog | IV/PO | Low | Low | - | High | Significant |

| Monkey | IV/PO | Low | Low | - | High | Significant |

Note: Specific quantitative values for the parameters in the tables can be found in the primary publication by Kettle et al. in the Journal of Medicinal Chemistry.

Conclusion

This compound is a promising clinical candidate that has been meticulously designed to address the challenges of targeting KRASG12C, including the significant unmet need for therapies that can treat or prevent CNS metastases. Its potent and selective inhibition of the KRASG12C mutant, combined with its demonstrated ability to penetrate the blood-brain barrier in preclinical models, positions it as a potentially best-in-class therapeutic agent. The data presented in this guide provide a solid foundation for its continued clinical development and offer valuable insights for researchers in the field of targeted cancer therapy.

(9R,12aR)-AZD4747: A Comprehensive Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of (9R,12aR)-AZD4747, a potent and selective covalent inhibitor of the KRASG12C mutant protein. Developed for central nervous system (CNS) penetration, its molecular characteristics are of significant interest to the drug development community. This document outlines its known properties, provides detailed experimental protocols for their determination, and visualizes its mechanism of action and relevant experimental workflows.

Core Physicochemical Properties

This compound was designed for optimal potency, selectivity, and CNS permeability. While specific experimental values for some physical properties such as melting and boiling points are not publicly available, the following table summarizes the known quantitative data.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₂ClFN₂O₃ | GlpBio[1] |

| Molecular Weight | 440.9 g/mol | GlpBio[1] |

| Solubility in DMSO | 250 mg/mL (requires sonication) | MedChemExpress[2] |

| cLogD | < 2 (inferred for CNS permeability) | Drug Hunter[3] |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| pKa | Not publicly available |

Mechanism of Action: KRAS G12C Inhibition

This compound is a targeted covalent inhibitor of the KRAS protein specifically harboring the G12C mutation. This mutation is a key driver in several cancers. AZD4747 works by irreversibly binding to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein. This locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the RAF-MEK-ERK pathway and suppressing tumor cell growth and proliferation.[4][5][6]

References

- 1. glpbio.cn [glpbio.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drughunter.com [drughunter.com]

- 4. Bringing KRAS G12C Inhibitors to Market: The Game Is On [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

(9R,12aR)-AZD4747: A Clinical Development Candidate Targeting KRAS G12C

(9R,12aR)-AZD4747 is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein bearing the G12C mutation.[1][2][3][4][5][6][7] Developed by AstraZeneca, this potent and selective covalent inhibitor is a clinical development candidate for the treatment of solid tumors harboring the KRAS G12C mutation, including those with CNS metastases.[2][3][5][6]

Mechanism of Action

AZD4747 functions as a selective and covalent inhibitor of the KRAS G12C mutant protein.[8] The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a single amino acid substitution of cysteine for glycine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation, survival, and tumorigenesis.

AZD4747 specifically targets the mutant cysteine residue at position 12 of the KRAS G12C protein. It forms a covalent bond with this cysteine, locking the KRAS protein in its inactive, GDP-bound conformation.[8] This irreversible inhibition prevents the subsequent binding of GTP and the activation of downstream effector proteins, thereby abrogating the oncogenic signaling cascade.[9]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 440.89 g/mol | [4] |

| Molecular Formula | C24H22ClFN2O3 | [4] |

| LogD (pH 7.4) | 2.9 | [10] |

| Polar Surface Area (PSA) | 53 Ų | [10] |

| Hydrogen Bond Donors | 1 | [10] |

In Vitro Potency

| Assay | Cell Line | IC50 | Reference |

| KRAS G12C Inhibition | - | 15 nM | [8] |

| Spheroid Proliferation | NCI-H358 (KRAS G12C) | 12 nM | [8] |

| 3D Spheroid Proliferation | NCI-H358 (KRAS G12C) | 0.36 µM | [4] |

| Selectivity vs. Non-KRAS G12C | A549 (G12S), Calu-6 (Q61K) | Inactive | [8] |

Pharmacokinetics

| Species | Route | Dose | T1/2 (h) | Vss (L/kg) | F (%) | Reference |

| Mouse | IV | 2.3 µM/kg | 0.63 | 2.9 | - | [4] |

| Mouse | PO | 6.8 µM/kg | - | - | 58 | [4][10] |

| Rat | IV | 1.1-2.3 µM/kg | 0.56 | 1.7 | - | [4] |

| Rat | PO | 6.8 µM/kg | - | - | 18 | [4][10] |

| Dog | - | - | - | - | 63 | [10] |

CNS Penetration

| Species | Parameter | Value | Reference |

| Dog | Kpu,u | 0.7 | [11] |

| Monkey | Kpu,u | 1.6 | [11] |

Experimental Protocols

KRAS G12C Inhibition Assay

The biochemical potency of AZD4747 against KRAS G12C was determined using a FRET-based assay. Recombinant human KRAS G12C protein (residues 1-166) was utilized. The assay measures the displacement of a fluorescently labeled GDP analog from the nucleotide-binding pocket of KRAS G12C upon covalent modification by the inhibitor. The reaction was initiated by the addition of the test compound at varying concentrations to the KRAS G12C protein pre-incubated with the fluorescent GDP analog. The FRET signal was monitored over time, and the rate of covalent modification was determined. The IC50 value was calculated from the concentration-response curve.[6]

Cellular Proliferation Assays

The anti-proliferative activity of AZD4747 was assessed in various cancer cell lines. For the 2D proliferation assay, NCI-H358 (KRAS G12C), A549 (KRAS G12S), and Calu-6 (KRAS Q61K) cells were seeded in 96-well plates and treated with a dilution series of AZD4747 for 72 hours. Cell viability was measured using the CellTiter-Glo® luminescent cell viability assay. For the 3D spheroid proliferation assay, NCI-H358 cells were cultured in ultra-low attachment plates to form spheroids. The spheroids were then treated with AZD4747 for 3 days, and cell viability was assessed using the CellTiter-Glo® 3D reagent. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.[4][8]

In Vivo Xenograft Studies

The in vivo efficacy of AZD4747 was evaluated in a mouse xenograft model using the NCI-H358 cell line. Female athymic nude mice were subcutaneously inoculated with NCI-H358 cells. Once tumors reached a predetermined size, mice were randomized into vehicle and treatment groups. AZD4747 was administered orally, once daily, at doses of 10, 30, and 100 mg/kg. Tumor volume and body weight were measured regularly throughout the study. The anti-tumor activity was expressed as tumor growth inhibition.[8]

Mandatory Visualization

Caption: KRAS G12C signaling pathway and the inhibitory action of AZD4747.

Caption: Preclinical experimental workflow for the evaluation of AZD4747.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drughunter.com [drughunter.com]

- 8. AZD4747 | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discussing AstraZeneca's Brain-penetrating KRAS Inhibitor [synapse.patsnap.com]

- 11. Bringing KRAS G12C Inhibitors to Market: The Game Is On [synapse.patsnap.com]

In-Depth Pharmacological Profile of (9R,12aR)-AZD4747: A CNS-Penetrant KRASG12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of (9R,12aR)-AZD4747, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant. AZD4747 is distinguished by its ability to penetrate the central nervous system (CNS), offering a potential therapeutic option for cancers harboring the KRASG12C mutation that have metastasized to the brain.[1][2][3]

Core Pharmacological Attributes

This compound is a next-generation, orally bioavailable small molecule designed to irreversibly bind to the mutant cysteine-12 residue of the KRASG12C protein.[4] This covalent interaction locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[4] A key feature of AZD4747 is its optimized physicochemical properties that facilitate crossing the blood-brain barrier, a significant challenge for many targeted cancer therapies.[2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound across various preclinical models.

Table 1: In Vitro Potency and Selectivity

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | NCI-H358 (KRAS G12C) | 15 nM | [5] |

| IC50 (pERK Inhibition) | NCI-H358 (KRAS G12C) | 12 nM | [4] |

Table 2: In Vivo Pharmacokinetics

| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Brain Penetration (Kp,uu) | Reference |

| Mouse | IV | 2.3 µM/kg | 0.63 | - | - | - | - | [6] |

| Mouse | PO | 6.8 µM/kg | - | - | - | 58 | - | [6] |

| Rat | IV | 1.1-2.3 µM/kg | 0.56 | - | - | - | - | [6] |

| Rat | PO | 6.8 µM/kg | - | - | - | 18 | - | [6] |

| Dog | - | - | - | - | - | - | 0.7 | [4] |

| Monkey | - | - | - | - | - | - | 1.6 | [4] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the constitutively active KRASG12C protein. The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for AZD4747.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound, based on the supplementary information of the primary publication by Kettle et al. (2023).

In Vitro Assays

This assay measures the ability of AZD4747 to directly inhibit the KRASG12C protein.

Protocol:

-

Reagent Preparation:

-

Recombinant human KRASG12C protein is expressed and purified.

-

A serial dilution of this compound is prepared in DMSO.

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4) is prepared.

-

-

Incubation:

-

KRASG12C protein is incubated with the diluted AZD4747 or DMSO (vehicle control) in a 384-well plate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

-

Signal Detection:

-

A fluorescently labeled GDP analog is added to the wells.

-

The plate is incubated for an additional period (e.g., 30 minutes) to allow binding to the unoccupied KRASG12C.

-

-

Data Acquisition and Analysis:

-

Fluorescence polarization is measured using a plate reader.

-

The data is normalized to controls, and the IC50 value is calculated using a non-linear regression model.

-

This assay determines the effect of AZD4747 on the proliferation of KRASG12C mutant cancer cells.

Protocol:

-

Cell Culture:

-

NCI-H358 cells, which harbor the KRASG12C mutation, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

A serial dilution of this compound is prepared and added to the cells.

-

-

Incubation:

-

The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment:

-

Cell viability is assessed using a commercial kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis:

-

Luminescence is measured, and the data is used to generate a dose-response curve to determine the IC50 value.

-

In Vivo Pharmacokinetic Studies

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of AZD4747 in animal models.

Protocol:

-

Animal Models:

-

Male CD1 mice and Wistar Han rats are typically used.[6]

-

-

Dosing:

-

Sample Collection:

-

Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

-

Sample Processing:

-

Blood is processed to plasma by centrifugation.

-

-

Bioanalysis:

-

Plasma concentrations of AZD4747 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), and area under the curve (AUC), are calculated using non-compartmental analysis software.

-

Conclusion

This compound is a potent and selective covalent inhibitor of KRASG12C with a promising pharmacological profile. Its key differentiator is its demonstrated ability to penetrate the central nervous system, addressing a critical unmet need in the treatment of KRASG12C-mutant cancers with brain metastases. The data presented in this guide, including its in vitro potency, in vivo pharmacokinetics, and mechanism of action, provide a solid foundation for its continued clinical development. The detailed experimental protocols offer a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. Bringing KRAS G12C Inhibitors to Market: The Game Is On [synapse.patsnap.com]

- 5. Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

(9R,12aR)-AZD4747: A Technical Guide for Researchers in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (9R,12aR)-AZD4747, a potent and selective, central nervous system (CNS) penetrant inhibitor of the KRASG12C mutation, a key driver in a subset of non-small cell lung cancer (NSCLC). This document outlines the compound's mechanism of action, preclinical data, and detailed experimental protocols to support further research and development efforts.

Core Concepts and Mechanism of Action

This compound, hereafter referred to as AZD4747, is a covalent inhibitor that specifically targets the cysteine residue of the KRASG12C mutant protein. The KRASG12C mutation is a common oncogenic driver in NSCLC, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and tumor growth. AZD4747 has been designed to be a highly potent and selective molecule with the significant advantage of being able to cross the blood-brain barrier, addressing the unmet clinical need of CNS metastases in NSCLC patients.[1][2]

The mechanism of action involves the formation of a covalent bond between the inhibitor and the mutant cysteine at position 12 of the KRAS protein. This irreversible binding locks the KRASG12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways.

Signaling Pathway

Preclinical Data

The following tables summarize the key quantitative data for AZD4747 from preclinical studies.

Table 1: In Vitro Cellular Potency of AZD4747

| Cell Line | KRAS Mutation | Assay Type | IC50 (µM) | Culture Condition | Reference |

| NCI-H358 | G12C | Cell Viability (CellTiter-Glo) | 0.36 | 2D Monolayer | [3] |

| NCI-H358 | G12C | Cell Viability (CellTiter-Glo 3D) | 0.49 | 3D Spheroid | [3] |

| A549 | G12S | Cell Viability (CellTiter-Glo 3D) | 23.31 | 3D Spheroid | [3] |

Table 2: Pharmacokinetic Parameters of AZD4747 in Preclinical Species[3]

| Species | Route | Dose (µM/kg) | T1/2 (h) | Vss (L/kg) | F (%) | Eh (%) |

| Mouse | IV | 2.3 | 0.63 | 2.9 | - | 52 |

| Mouse | PO | 6.8 | - | - | 58 | - |

| Rat | IV | 1.1-2.3 | 0.56 | 1.7 | - | 75 |

| Rat | PO | 6.8 | - | - | 18 | - |

T1/2: Half-life; Vss: Volume of distribution at steady state; F: Bioavailability; Eh: Hepatic extraction ratio.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of AZD4747 in NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., NCI-H358, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well white, clear-bottom tissue culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Adherence: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of AZD4747 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Add 100 µL of the diluted AZD4747 solutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Luminescence Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the in vivo efficacy of AZD4747 in a mouse xenograft model of NSCLC.

Materials:

-

NCI-H358 human NSCLC cells

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Calipers

-

Analytical balance

Procedure:

-

Cell Preparation: Harvest NCI-H358 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Formulation and Administration: Formulate AZD4747 in the vehicle at the desired concentration. Administer the formulated compound or vehicle alone to the respective groups daily via oral gavage.

-

Efficacy Evaluation: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).

-

Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the following formula: %TGI = [1 - (Mean final tumor volume of treated group - Mean initial tumor volume of treated group) / (Mean final tumor volume of control group - Mean initial tumor volume of control group)] x 100.

Conclusion

This compound is a promising preclinical candidate for the treatment of KRASG12C-mutant NSCLC, with a distinct advantage of CNS penetration. The data presented in this guide demonstrate its potent and selective inhibition of the target in relevant preclinical models. The detailed experimental protocols provided herein are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic potential of this compound. Continued research is warranted to fully elucidate its efficacy and safety profile in anticipation of potential clinical development.

References

Methodological & Application

Application Notes and Protocols for (9R,12aR)-AZD4747: A Potent and Selective KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R,12aR)-AZD4747 is a highly potent and selective covalent inhibitor of the Kirsten Rat Sarcoma (KRAS) G12C mutant protein.[1] The KRAS G12C mutation is a key oncogenic driver in a variety of cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[2] AZD4747 has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for treating central nervous system (CNS) metastases.[1] These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| KRAS G12C | Biochemical Assay | 15 | [1] |

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | KRAS Status | Assay Type | IC50 (µM) | Reference |

| NCI-H358 | G12C | 3D CellTiter-Glo | 0.012 | [3] |

| NCI-H358 | G12C | 2D CellTiter-Glo | 0.36 | [3] |

| A549 | G12S | 3D CellTiter-Glo | 23.31 | [3] |

Signaling Pathway and Experimental Workflow

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways. AZD4747 covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state and inhibiting these downstream signals.[2]

Experimental Protocols

Biochemical Assay: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay measures the direct binding of this compound to the KRAS G12C protein by assessing changes in protein thermal stability.

Materials:

-

Recombinant human KRAS G12C protein

-

This compound stock solution (e.g., 10 mM in DMSO)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP

-

96-well qPCR plates

-

Real-time PCR instrument with a thermal melting curve function

Procedure:

-

Prepare a 10 µM working solution of KRAS G12C protein in the assay buffer.

-

Prepare serial dilutions of this compound in assay buffer. The final concentrations should range from 0.01 to 100 µM. Include a DMSO vehicle control.

-

Prepare the SYPRO Orange dye by diluting the 5000x stock to a 20x working solution in assay buffer.

-

In a 96-well qPCR plate, add the following to each well for a final volume of 20 µL:

-

10 µL of 10 µM KRAS G12C protein

-

5 µL of the this compound dilution or DMSO control

-

5 µL of 20x SYPRO Orange dye

-

-

Seal the plate and centrifuge briefly to collect the contents.

-

Incubate the plate at room temperature for 30 minutes.

-

Place the plate in a real-time PCR instrument and run a melt curve analysis. A typical program involves a temperature ramp from 25°C to 95°C with a ramp rate of 0.05°C/second, acquiring fluorescence data at each temperature increment.

-

The melting temperature (Tm) is determined by fitting the sigmoidal melt curve to a Boltzmann equation. An increase in Tm in the presence of this compound indicates target engagement.

Cellular Assay: Cell Proliferation (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of KRAS G12C mutant cancer cells.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

KRAS wild-type or other mutant cell line for selectivity assessment (e.g., A549 - KRAS G12S)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Trypsinize and count the cells. Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate.[4]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-